1,1-Difluorospiro[2.5]octan-6-one 1,1-Difluorospiro[2.5]octan-6-one
Brand Name: Vulcanchem
CAS No.: 1513853-81-0
VCID: VC2886255
InChI: InChI=1S/C8H10F2O/c9-8(10)5-7(8)3-1-6(11)2-4-7/h1-5H2
SMILES: C1CC2(CCC1=O)CC2(F)F
Molecular Formula: C8H10F2O
Molecular Weight: 160.16 g/mol

1,1-Difluorospiro[2.5]octan-6-one

CAS No.: 1513853-81-0

Cat. No.: VC2886255

Molecular Formula: C8H10F2O

Molecular Weight: 160.16 g/mol

* For research use only. Not for human or veterinary use.

1,1-Difluorospiro[2.5]octan-6-one - 1513853-81-0

Specification

CAS No. 1513853-81-0
Molecular Formula C8H10F2O
Molecular Weight 160.16 g/mol
IUPAC Name 2,2-difluorospiro[2.5]octan-6-one
Standard InChI InChI=1S/C8H10F2O/c9-8(10)5-7(8)3-1-6(11)2-4-7/h1-5H2
Standard InChI Key RXGUBKPAVIABEV-UHFFFAOYSA-N
SMILES C1CC2(CCC1=O)CC2(F)F
Canonical SMILES C1CC2(CCC1=O)CC2(F)F

Introduction

1,1-Difluorospiro[2.5]octan-6-one is a complex organic compound characterized by its unique spirocyclic structure. It belongs to the class of spirocyclic ketones, featuring a cyclohexanone ring fused with a difluoromethylene group. This compound has garnered significant attention in scientific research due to its potential applications in chemistry, biology, and industry.

Synthesis Methods

The synthesis of 1,1-Difluorospiro[2.5]octan-6-one typically involves the reaction of cyclohexanone with difluorocarbene precursors under controlled conditions. One common method includes the use of difluoromethyltriphenylphosphonium bromide as the difluorocarbene source, which reacts with cyclohexanone in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure the stability of the difluorocarbene intermediate.

Chemical Reactions

1,1-Difluorospiro[2.5]octan-6-one undergoes various chemical reactions, including:

  • Nucleophilic Substitution: The difluoromethylene group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms. Common nucleophiles include amines, thiols, and alkoxides.

  • Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

  • Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.

Biological Activity and Applications

1,1-Difluorospiro[2.5]octan-6-one has garnered attention for its potential biological activities, particularly in the context of cancer treatment. It acts by inhibiting anti-apoptotic proteins from the Bcl-2 family, which are crucial in regulating apoptosis. The compound has been shown to preferentially inhibit Bcl-2 over Bcl-xL, which is significant for therapeutic applications due to the associated safety profile improvements compared to other inhibitors that affect both proteins equally.

In Vitro Studies

Laboratory experiments have demonstrated that this compound effectively reduces cell viability in various cancer cell lines by promoting apoptosis through the inhibition of Bcl-2 proteins.

Animal Models

Preclinical studies using animal models have shown promising results in tumor reduction when treated with this compound, further supporting its potential as an anti-cancer agent.

Scientific Research and Industrial Applications

1,1-Difluorospiro[2.5]octan-6-one serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique structural features make it useful in studies involving enzyme inhibition and protein-ligand interactions. Additionally, it is used in the synthesis of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

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